molecular formula C11H14N2O B13611565 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol

4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol

Katalognummer: B13611565
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: UQMZTQULWWXXNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol ( 1506649-00-8) is a high-value chemical building block with a molecular formula of C11H14N2O and a molecular weight of 190.24 g/mol . This compound features a 1H-pyrrolo[2,3-b]pyridine core, a privileged scaffold in medicinal chemistry known for its significant research value. The pyrrolopyridine structure serves as a key intermediate in the synthesis of heteroaryl substituted pyrrolo[2,3-b]pyridines, which are investigated as potent Janus kinase (JAK) inhibitors . The compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can handle and store this product under standard laboratory conditions. For more detailed information, including batch-specific certificates of analysis, please contact our technical support team.

Eigenschaften

Molekularformel

C11H14N2O

Molekulargewicht

190.24 g/mol

IUPAC-Name

4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol

InChI

InChI=1S/C11H14N2O/c1-8(14)4-5-9-7-13-11-10(9)3-2-6-12-11/h2-3,6-8,14H,4-5H2,1H3,(H,12,13)

InChI-Schlüssel

UQMZTQULWWXXNB-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC1=CNC2=C1C=CC=N2)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Approach

The predominant synthetic route to 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol involves the alkylation of the heterocyclic nucleus 1H-pyrrolo[2,3-b]pyridine at the 3-position with a butan-2-ol derivative under basic conditions. This method leverages the nucleophilic character of the pyrrolo[2,3-b]pyridine ring and the electrophilic nature of the alkylating agent, typically in the presence of a base catalyst and an appropriate solvent system.

Key reagents and conditions:

Component Details
Starting material 1H-pyrrolo[2,3-b]pyridine (high purity)
Alkylating agent Butan-2-ol or butan-2-ol derivative
Base catalyst Potassium carbonate (K2CO3) or sodium hydride (NaH)
Solvent Ethanol, Dimethyl sulfoxide (DMSO)
Temperature Controlled, typically moderate (room temp to reflux)
Reaction time Variable, optimized for yield and purity

The reaction proceeds via nucleophilic substitution where the heterocyclic nitrogen attacks the electrophilic center of the butan-2-ol derivative, leading to the formation of the target compound.

Detailed Synthetic Procedure

A typical laboratory-scale synthesis involves the following steps:

  • Preparation of Reactants: Ensure 1H-pyrrolo[2,3-b]pyridine and butan-2-ol are purified to remove impurities that could inhibit the reaction.

  • Reaction Setup: Dissolve the 1H-pyrrolo[2,3-b]pyridine in a dry polar aprotic solvent such as DMSO or ethanol. Add the base catalyst (e.g., potassium carbonate) to the solution under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Addition of Alkylating Agent: Slowly add butan-2-ol or its activated derivative (e.g., a halogenated butan-2-ol) to the reaction mixture with stirring.

  • Reaction Conditions: Heat the mixture to a controlled temperature (often between 50 °C and reflux temperature of the solvent) and maintain stirring for several hours (typically 6–24 hours) to ensure completion.

  • Workup: Upon reaction completion, cool the mixture, quench with water or dilute acid to neutralize the base, and extract the product using an organic solvent such as ethyl acetate.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol with high purity.

Alternative Synthetic Routes and Modifications

While the above method is standard, alternative strategies have been explored in related pyrrolo[2,3-b]pyridine derivatives synthesis, which may be adapted for this compound:

  • Palladium-Catalyzed Cross-Coupling Reactions: Using palladium catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) to couple halogenated pyrrolo[2,3-b]pyridine derivatives with organoboron reagents, followed by functional group transformations to introduce the butan-2-ol moiety.

  • Cyclization and Functionalization: Starting from 2-aminopyridine and appropriate aldehydes or ketones, cyclization under acidic or basic conditions can form the pyrrolo[2,3-b]pyridine core, which can then be functionalized at position 3 to introduce the butan-2-ol substituent.

  • Use of Protective Groups: Protecting reactive groups during multi-step synthesis to improve selectivity and yield, especially when introducing hydroxyl groups or during oxidation/reduction steps.

Reaction Optimization Parameters

Parameter Effect on Reaction Typical Range/Value
Solvent polarity Influences nucleophilicity and solubility Ethanol or DMSO preferred
Base strength Catalyzes deprotonation and alkylation K2CO3 (mild), NaH (strong)
Temperature Affects reaction rate and side reactions 50 °C to reflux
Reaction time Ensures completion, affects yield and purity 6–24 hours
Inert atmosphere Prevents oxidation of sensitive intermediates Nitrogen or argon

Research Findings and Analytical Data

Physicochemical Properties

Property Value
Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
IUPAC Name 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol
Standard InChI InChI=1S/C11H14N2O/c1-8(14)4-5-9-7-13-11-10(9)3-2-6-12-11/h2-3,6-8,14H,4-5H2,1H3,(H,12,13)
Standard InChIKey UQMZTQULWWXXNB-UHFFFAOYSA-N

Analytical Techniques for Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR confirm the substitution pattern on the pyrrolo[2,3-b]pyridine ring and the presence of the butan-2-ol side chain.

  • Mass Spectrometry (MS): High-resolution MS validates the molecular weight and formula, confirming the molecular ion peak at m/z 190.24.

  • Infrared Spectroscopy (IR): Detects characteristic hydroxyl group vibrations (~3300 cm^-1) and heterocyclic ring absorptions.

  • Chromatography: Purity is assessed by HPLC or GC, ensuring the absence of unreacted starting materials or side products.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations
Base-catalyzed alkylation 1H-pyrrolo[2,3-b]pyridine, butan-2-ol, K2CO3, ethanol/DMSO, 50 °C–reflux Straightforward, scalable Requires pure starting materials, long reaction times
Palladium-catalyzed cross-coupling Halogenated pyrrolo[2,3-b]pyridine, phenylboronic acid, Pd catalyst, K2CO3, dioxane/water, 80 °C High selectivity, functional group tolerance More expensive catalysts, multi-step synthesis
Cyclization from precursors 2-aminopyridine, aldehydes/ketones, acid/base catalysis Access to core structure Multi-step, requires optimization

Analyse Chemischer Reaktionen

Esterification

The secondary alcohol group undergoes esterification with acid chlorides or anhydrides under basic conditions.

Reagents/ConditionsProductsKey Observations
Acetic anhydride, pyridine, 0–25°C4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-yl acetateHigh yields (>80%) with minimal side reactions. Pyridine neutralizes HCl byproduct.
Benzoyl chloride, DCM, DMAP catalystCorresponding benzoyl esterRequires longer reaction times (12–24 h) for complete conversion.

Mechanistic studies suggest nucleophilic acyl substitution at the alcohol oxygen, stabilized by the pyrrolopyridine ring’s electron-donating effects.

Oxidation

The alcohol group is oxidized to a ketone under controlled conditions.

Reagents/ConditionsProductsSelectivity Notes
CrO₃ in H₂SO₄ (Jones reagent), 0°C4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-oneOver-oxidation of the pyrrole ring avoided at low temperatures.
Pyridinium chlorochromate (PCC), DCMSame ketoneMilder conditions preserve aromatic integrity.

The ketone derivative is a key intermediate for further functionalization, such as hydrazone formation.

Alkylation/Substitution

The pyrrolopyridine nitrogen participates in alkylation and cross-coupling reactions.

N-Alkylation

Reagents/ConditionsProductsEfficiency
Methyl iodide, K₂CO₃, DMF 1-Methyl-3-(butan-2-ol)pyrrolo[2,3-b]pyridineModerate yield (50–60%) due to steric hindrance .
Benzyl bromide, NaH, THFN-Benzylated derivativeImproved yields (70%) with strong bases.

Suzuki-Miyaura Coupling

The brominated analog (precursor) undergoes palladium-catalyzed coupling:

Reagents/ConditionsProductsApplications
Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O Biaryl derivatives (e.g., 5-phenylpyrrolopyridine)Critical for introducing pharmacophores in drug discovery .

Acid-Catalyzed Cyclization

Under acidic conditions, the alcohol group participates in intramolecular cyclization:

Reagents/ConditionsProductsMechanism
H₂SO₄, reflux Fused tricyclic pyrrolopyridineProtonation of -OH initiates nucleophilic attack on adjacent carbon .

Buchwald-Hartwig Amination

The pyrrolopyridine core supports C–N bond formation with aryl amines:

Reagents/ConditionsProductsYield
Pd₂(dba)₃, XPhos, t-BuONa, 75°C 4-Amino-pyrrolo[2,3-b]pyridine derivatives46–78% yield; sensitive to substituent steric effects .

Halogenation

Electrophilic halogenation occurs at the pyrrole ring’s α-position:

Reagents/ConditionsProductsRegioselectivity
NBS, DMF, 25°C5-Bromo-pyrrolopyridine derivativeExclusive α-substitution due to electron-rich ring.

Key Reaction Insights

  • Steric Effects : The butan-2-ol side chain hinders reactions at the pyrrolopyridine C3 position .

  • Electronic Effects : The pyrrole nitrogen enhances reactivity toward electrophiles, while the pyridine nitrogen directs substitutions .

  • Stability : Oxidation products require inert atmospheres to prevent decomposition.

This compound’s versatility in esterification, cross-coupling, and cyclization reactions makes it valuable for synthesizing bioactive molecules, particularly kinase inhibitors .

Wissenschaftliche Forschungsanwendungen

4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol is a compound featuring a pyrrolopyridine core and a butan-2-ol side chain. It has a molecular weight of approximately 202.24 g/mol and its molecular formula is C11H14N2OC_{11}H_{14}N_2O. The canonical SMILES notation for this compound is CC(C)C1=CNC2=C1N=CC=C2.

Scientific Research Applications

4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol is of interest in medicinal chemistry and pharmacology due to its potential for diverse chemical reactivity and biological interactions.

FGFR Inhibitor: The compound shows biological activity as an inhibitor of fibroblast growth factor receptors (FGFRs). Because abnormal activation of FGFR signaling pathways is implicated in various cancers, this compound may be a potential therapeutic agent. Studies have indicated that derivatives of pyrrolo[2,3-b]pyridine can effectively inhibit FGFR activity, suggesting 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol may have similar properties.

Synthesis: The synthesis of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol involves several steps that can be optimized for large-scale production using continuous flow reactors and high-throughput screening for reaction conditions.

Uniqueness: The specific substitution pattern and the presence of the butan-2-ol moiety makes 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol unique. This configuration may give it distinct biological activities and chemical reactivity compared to its analogs, making it a valuable candidate for further research in drug development.

Compound NameStructureBiological Activity
1H-pyrrolo[3,2-b]pyridine derivativesSimilar core structureFGFR inhibitors
PyrazolopyridinesHeterocyclic compoundsAnticancer activity
4-(1H-indolyl)piperidinesRelated to neuropharmacologyPotential antidepressants

Wirkmechanismus

The mechanism of action of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By inhibiting FGFRs, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol can be contextualized by comparing it to related compounds, including pyrrolopyridine derivatives, fused heterocycles, and medicinal chemistry analogs.

Table 1: Comparative Analysis of 4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol and Analogous Compounds

Compound Name / Structure Key Features Molecular Weight (g/mol) Functional Groups / Substituents Biological/Physicochemical Notes Reference
4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol Pyrrolo[2,3-b]pyridine core; hydroxyl at C2 of butanol chain 248.29 (calculated) -OH, pyrrolopyridine Enhanced solubility due to -OH; synthetic intermediate potential
4-Phenyl-1-(4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridin-1-yl)butan-2-ol dihydrochloride Pyrrolo[2,3-b]pyridine; tetrahydropyridine; phenyl group; dihydrochloride salt 420.39 -Cl, -NH, phenyl, tetrahydropyridine Improved crystallinity and solubility as salt; CNS drug candidate
4-Bromo-6-chloro-1-SEM-pyrrolo[2,3-b]pyridine Halogenated pyrrolo[2,3-b]pyridine; SEM-protected N 375.73 -Br, -Cl, SEM group SEM group enhances stability during synthesis; yield 78.5%
2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[4,3-b]pyran-3-carbonitrile Pyrano[4,3-b]pyran core; nitro and cyano groups 353.31 -NO₂, -CN, pyranopyran Binds BSA via static quenching; hydrogen bonding dominant
Olanzapine (2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine) Thieno[2,3-b]benzodiazepine; piperazine substituent 312.44 Thiophene, benzodiazepine, piperazine CNS drug (atypical antipsychotic); targets 5-HT₂/D₂ receptors
6-Methyl-4-hydroxy-thieno[2,3-b]thiapyran-2-sulfonamide Thieno[2,3-b]thiapyran; sulfonamide group 289.38 -SO₂NH₂, thiophene Intermediate for diuretic drugs; sulfonamide enhances acidity

Structural and Functional Insights

Core Heterocycle Variations: The pyrrolo[2,3-b]pyridine core in the target compound distinguishes it from pyrano[4,3-b]pyran () and thieno[2,3-b]benzodiazepine (). Pyrrolopyridines exhibit stronger π-π interactions due to aromatic nitrogen atoms, whereas thiophene-containing systems (e.g., olanzapine) prioritize hydrophobic interactions .

Substituent Effects: The hydroxyl group in 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol improves aqueous solubility compared to halogenated analogs (e.g., 4-bromo-6-chloro-SEM-pyrrolopyridine in ). However, halogenation or SEM protection enhances stability during synthetic steps .

Biological Activity Trends: Pyrrolopyridine derivatives (e.g., ) often target kinases or GPCRs due to their planar structure and hydrogen-bonding capacity. In contrast, thieno[2,3-b]thiapyran sulfonamides () are associated with diuretic activity via carbonic anhydrase inhibition .

Synthetic Accessibility :

  • The SEM-protected pyrrolopyridine () achieves 78.5% yield under optimized conditions, whereas the hydroxyl group in the target compound may necessitate protective strategies (e.g., silylation) to avoid side reactions during synthesis .

Research Findings and Implications

  • Protein Binding: Pyrano[4,3-b]pyran derivatives () exhibit strong BSA binding via static quenching, driven by hydrogen bonds and van der Waals forces. This suggests that the target compound’s hydroxyl group could facilitate similar interactions, warranting further fluorescence-based studies .
  • Medicinal Chemistry Potential: The structural resemblance to olanzapine () and kinase-inhibiting pyrrolopyridines () positions 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol as a candidate for CNS or anticancer drug discovery.
  • Synthetic Challenges : The absence of electron-withdrawing groups on the target compound may limit reactivity in cross-coupling reactions compared to halogenated analogs (), necessitating tailored catalytic systems .

Biologische Aktivität

4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C11_{11}H14_{14}N2_{2}O, with a molecular weight of approximately 190.24 g/mol. This compound exhibits significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers, making it a potential therapeutic candidate.

FGFR Inhibition

Research indicates that 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol acts as an inhibitor of FGFRs. Abnormal activation of FGFR signaling pathways is associated with several types of cancer, including breast and lung cancers. The compound's ability to inhibit FGFR activity positions it as a promising candidate for targeted cancer therapies.

Table 1: Comparison of Biological Activities

Compound NameActivityReference
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-olFGFR inhibitor
1H-pyrrolo[3,2-b]pyridine derivativesFGFR inhibitors
PyrazolopyridinesAnticancer activity

Docking studies have demonstrated that 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol can form hydrogen bonds with specific residues in FGFR proteins. These interactions are critical for understanding its mechanism of action and optimizing its pharmacological properties.

Inhibitory Effects on TNIK

In a related study involving pyrrolo[2,3-b]pyridine derivatives, compounds were identified that exhibited potent inhibition of TNIK (TRAF2 and NCK-interacting kinase), with IC50_{50} values lower than 1 nM. These findings suggest that derivatives of the pyrrolo[2,3-b]pyridine scaffold may also provide insights into the biological activity of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol in inhibiting IL-2 secretion and other pathways relevant to cancer therapy .

Synthesis and Applications

The synthesis of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol typically involves multiple steps that can be optimized for large-scale production. Its primary applications lie in the development of targeted therapies for cancer treatment due to its inhibitory effects on FGFRs. Additionally, its structural similarity to other biologically active compounds suggests potential applications in neuropharmacology.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol, and how can reaction conditions be optimized?

  • Answer : The synthesis of pyrrolopyridine derivatives often involves multi-step protocols, including diazomethane-mediated alkylation or coupling reactions under controlled temperatures (−20°C to −15°C) . For intermediates like 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, purification via column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (e.g., 2-propanol) is critical . Optimization may include adjusting stoichiometry of triethylamine or reaction time (40–48 hours) to improve yields .

Q. How should researchers characterize the structural purity of this compound, and what analytical techniques are essential?

  • Answer : Use 1^1H NMR (300 MHz, DMSO-d6d_6) to confirm regiochemistry and substituent positions, with key signals observed at δ 12.25 (s, 1H, NH) and δ 8.20 (d, 1H, J=8.0 Hz) for aromatic protons . High-resolution mass spectrometry (HRMS) or ESI-MS (e.g., m/z 309.9) validates molecular weight . Purity assessment via HPLC with UV detection (λ=254 nm) is recommended for intermediates .

Q. What are the stability considerations for 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol under standard laboratory storage conditions?

  • Answer : The compound is stable under inert atmospheres (N2_2/Ar) at −20°C in amber vials. Avoid exposure to moisture or strong oxidizers, as pyrrolopyridine cores are prone to hydrolysis or oxidation . Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can identify decomposition pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?

  • Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times). For CHK1 inhibitors like related pyrrolopyridines, validate target engagement using kinase profiling panels and cellular thermal shift assays (CETSA) . Cross-reference NMR and X-ray crystallography data to confirm stereochemical alignment with active sites .

Q. What strategies are effective for probing the structure-activity relationship (SAR) of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol derivatives?

  • Answer : Systematically modify the pyrrolopyridine core (e.g., halogenation at C5/C6 positions) and butan-2-ol chain (e.g., tert-butyl substitution) to assess steric/electronic effects . Use computational docking (e.g., AutoDock Vina) to predict binding affinities for targets like CDK2 or PTPN2 . Compare IC50_{50} values across analogs in enzymatic assays .

Q. How should unexpected reactivity or byproduct formation be addressed during scale-up synthesis?

  • Answer : Monitor reaction intermediates via LC-MS to detect side products early. For example, overalkylation can occur if diazomethane is not carefully titrated . Implement Design of Experiments (DoE) to optimize parameters like temperature and solvent polarity. For challenging purifications, switch to preparative HPLC instead of column chromatography .

Q. What safety protocols are critical when handling 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol, given its hazard profile?

  • Answer : Use P95/P100 respirators and nitrile gloves due to acute oral toxicity (Category 4, H302) and respiratory irritation risks (H335) . Conduct reactions in fume hoods with secondary containment. Emergency procedures should include immediate decontamination with water for skin/eye exposure .

Data Analysis and Interpretation

Q. How can researchers reconcile conflicting spectral data (e.g., NMR, MS) for this compound?

  • Answer : Confirm solvent effects (e.g., DMSO-d6d_6 vs. CDCl3_3) on chemical shifts . For mass discrepancies, verify ionization methods (ESI vs. MALDI) and calibrate instruments with certified standards. Cross-validate with independent techniques like IR spectroscopy for functional groups .

Q. What computational tools are suitable for modeling the pharmacokinetic properties of this compound?

  • Answer : Use SwissADME to predict logP, solubility, and bioavailability. For CYP450 metabolism, employ Schrödinger’s QikProp or MOE. Molecular dynamics simulations (GROMACS) can assess membrane permeability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.